molecular formula C20H18ClN3O3 B2830297 N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941930-13-8

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2830297
CAS RN: 941930-13-8
M. Wt: 383.83
InChI Key: ZQDJKXQTZUBLCL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, also known as CEPO, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. CEPO belongs to the family of erythropoietin mimetic agents, which are known for their ability to stimulate the production of red blood cells.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) focuses on the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, by liver microsomes in humans and rats. The research suggests a complex metabolic activation pathway leading to DNA-reactive compounds, highlighting the importance of understanding metabolic pathways for safety assessments of chemicals related to chloroacetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Inhibition of Fatty Acid Synthesis by Chloroacetamide

Weisshaar and Böger (1989) investigated the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamide herbicides. This study highlights the biochemical impact of chloroacetamides on biological systems, suggesting potential research applications in understanding the mode of action of herbicides and their environmental impact.

Antimicrobial Activity of Acetamide Derivatives

Kumar and Mishra (2015) synthesized a series of 2-hydrazinyl-N-N, diphenyl acetamide derivatives and evaluated their antimicrobial and antifungal activities. This work demonstrates the potential of acetamide derivatives in developing new antimicrobial agents, indicating a research interest in exploring the biological activities of such compounds (Kumar & Mishra, 2015).

Synthesis and Spectroscopic Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, evaluating their potential in photovoltaic efficiency and as ligands in protein interactions. This research underscores the multifaceted applications of acetamide derivatives, ranging from renewable energy to pharmaceuticals (Mary et al., 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-27-15-9-7-14(8-10-15)17-11-12-20(26)24(23-17)13-19(25)22-18-6-4-3-5-16(18)21/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDJKXQTZUBLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

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